1-(2,5-Dichlorophenyl)-4-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperazine
Description
The compound 1-(2,5-Dichlorophenyl)-4-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperazine belongs to the piperazine sulfonamide class, characterized by a piperazine ring substituted with a dichlorophenyl group and a sulfonyl-linked aromatic moiety.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N2O3S/c1-5-29-21-12-16(4)18(15(2)3)14-22(21)30(27,28)26-10-8-25(9-11-26)20-13-17(23)6-7-19(20)24/h6-7,12-15H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLWNEWOKHJMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Piperazine Core
Chlorophenyl Positional Isomers
- 1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine : Exhibits an 80% synthesis yield via Pd/C-catalyzed hydrogenation. The 3,4-dichloro substitution may enhance π-π stacking interactions compared to 2,5-dichloro analogs but reduces solubility .
- 1-(2,3-Dichlorophenyl)- and 1-(2,4-Dichlorophenyl)-piperazine Derivatives : Substitutions at the 2,3- or 2,4-positions (e.g., in compound 7p) result in lower yields (46%) compared to 3,4-dichloro derivatives, suggesting steric hindrance during synthesis .
Sulfonylphenyl Modifications
- 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine : Features a methoxy group at the 5-position (vs. ethoxy in the target compound). This analog has a molecular weight of 429.36 g/mol and a predicted pKa of 3.06, indicating moderate acidity .
- 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine : Incorporates a fluorophenyl group, reducing molecular weight (389.27 g/mol) and enhancing electronegativity. However, this compound is listed as discontinued, possibly due to stability issues .
Heterocyclic and Functional Group Variations
- 1-(3-Chlorophenyl)-4-((5-phenyl-1,3-thiazol-4-yl)sulfonyl)piperazine: Replaces the ethoxy-isopropyl-methylphenyl group with a thiazole ring.
- Compounds with Trifluoromethyl or Cyano Groups: Derivatives like 7k (trifluoromethylphenyl) and 7j (cyanophenyl) show yields of 41–46%. The electron-withdrawing trifluoromethyl group may enhance metabolic resistance but reduce bioavailability .
Data Tables
Table 1: Key Structural Analogs and Properties
Table 2: Impact of Substituent Position on Yield and Activity
Research Findings and Trends
- Synthetic Yields : 3,4-Dichlorophenyl derivatives generally achieve higher yields (80%) compared to 2,3- or 2,4-dichloro analogs (37–67%), likely due to reduced steric hindrance during coupling reactions .
- Biological Relevance : Fluorine or trifluoromethyl substitutions (e.g., in ) enhance electronegativity and receptor affinity but may compromise solubility.
- Steric Effects : The ethoxy-isopropyl-methyl group in the target compound introduces significant steric bulk, which could hinder enzymatic degradation but also limit membrane permeability .
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